molecular formula C20H28N2O3 B1529014 Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1330764-01-6

Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No. B1529014
M. Wt: 344.4 g/mol
InChI Key: XNXVCGUUXFLGCB-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C20H28N2O3 . It is a complex organic molecule that contains a spirocyclic structure .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is characterized by a spirocyclic structure . The InChI code for this compound is 1S/C20H28N2O3/c1-19(2,3)25-18(24)22-11-9-17(23)20(15-22)10-12-21(14-20)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has a molecular weight of 344.45 . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Spirolactams as Pseudopeptides

Spirolactams, including structures similar to Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, have been synthesized for use in peptide synthesis as constrained surrogates of the Pro-Leu and Gly-Leu dipeptides. These compounds have shown potential as γ-turn/distorted type II β-turn mimetics, making them valuable in the development of peptide-based drugs and biomolecules (Fernandez et al., 2002).

Supramolecular Arrangements

Research into cyclohexane-5-spirohydantoin derivatives, closely related to Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, reveals insights into the relationship between molecular and crystal structure. This work highlights the influence of substituents on the cyclohexane ring in determining supramolecular arrangements, offering pathways for the design of novel materials with specific crystalline properties (Graus et al., 2010).

NMR Configuration Assignment

The study of spiro[4.5]decanes, including those similar to the chemical , through NMR spectroscopy has provided a method for assigning relative configurations in these complex molecules. This research aids in the structural analysis of spirocyclic compounds, which is crucial for their application in drug design and synthesis (Guerrero-Alvarez et al., 2004).

Crystal Structure Insights

The crystal structure analysis of compounds structurally related to Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate reveals mirror symmetry and specific conformations that are significant for understanding the physical and chemical properties of these molecules. Such insights are vital for the rational design of new chemical entities (Dong et al., 1999).

Safety And Hazards

The safety information available indicates that Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+351+338). If on skin, wash with plenty of soap and water (P302+352) .

properties

IUPAC Name

tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-11-9-17(23)20(15-22)10-12-21(14-20)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXVCGUUXFLGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
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Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 3
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 4
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 5
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Reactant of Route 6
Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

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